Tetrazole-Enhanced Hydrogen-Bond Capacity vs. Parent 3,5-Dimethylisoxazole-4-sulfonamide (CAS 175136-83-1)
The target compound incorporates a tetrazole ring that provides four nitrogen hydrogen-bond acceptors and one N–H donor, compared to the parent 3,5-dimethylisoxazole-4-sulfonamide (CAS 175136-83-1), which possesses only the primary sulfonamide –NH₂ group as a hydrogen-bond donor and two sulfonyl oxygen acceptors [1]. This expanded hydrogen-bonding pharmacophore enables the target compound to engage a more diverse set of protein binding-site residues. In BET bromodomain inhibitor optimization, the introduction of a sulfonamide N-substituent capable of forming an additional hydrogen bond with the conserved asparagine residue (e.g., Asn140 in BRD4-BD1) improved binding affinity by 5- to 50-fold relative to the unsubstituted sulfonamide [2]. The tetrazole's capacity to serve as a carboxylic acid bioisostere further distinguishes this compound from simple alkyl-sulfonamide derivatives that lack this recognition element.
| Evidence Dimension | Hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | HBD: 2 (sulfonamide NH + tetrazole C–H/N–H); HBA: 8 (sulfonamide O₂ + tetrazole N₄ + isoxazole O + isoxazole N); Topological Polar Surface Area: 133.49 Ų |
| Comparator Or Baseline | 3,5-Dimethylisoxazole-4-sulfonamide (CAS 175136-83-1): HBD: 1 (sulfonamide NH₂); HBA: 5; TPSA: 94.3 Ų |
| Quantified Difference | HBD: +1 (target vs. parent); HBA: +3; TPSA: +39.2 Ų (41.6% increase) |
| Conditions | Computed physicochemical properties (TPSA per Ertl method; HBD/HBA per Lipinski rules) |
Why This Matters
The 41.6% increase in polar surface area and additional hydrogen-bonding functionality directly impacts target-binding versatility—critical when selecting a screening compound intended to probe targets with deep or polar active sites (e.g., bromodomains, metalloenzymes, kinases).
- [1] Ertl P, Rohde B, Selzer P. Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. J Med Chem. 2000;43(20):3714-3717. doi:10.1021/jm000942e. View Source
- [2] Bamborough P, Diallo H, Goodacre JD, et al. Fragment-based discovery of bromodomain inhibitors part 2: optimization of phenylisoxazole sulfonamides. J Med Chem. 2012;55(2):587-596. doi:10.1021/jm201283q. View Source
